N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 899970-58-2) is a pyridine-derived carboxamide featuring a 3-nitrobenzyl group at the 1-position and a 4-methylpyridin-2-yl substituent on the amide nitrogen. Its molecular formula is C₁₉H₁₆N₄O₄, with a molecular weight of 364.4 g/mol (calculated from ). The structure includes:
- A dihydropyridinone core with a ketone at the 6-position.
- A 4-methylpyridin-2-yl amide substituent, contributing to hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13-7-8-20-17(9-13)21-19(25)15-5-6-18(24)22(12-15)11-14-3-2-4-16(10-14)23(26)27/h2-10,12H,11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTZVYBWFSIQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-pyridinecarboxaldehyde with 3-nitrobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Nitro vs. In contrast, the trifluoromethyl group in ’s compound increases lipophilicity (cLogP ~2.5–3.0), while chloro substituents () may improve target affinity but raise toxicity risks .
- Amide Substituents : The 4-methylpyridin-2-yl group in the target compound offers a rigid, planar structure for π-π stacking. Comparatively, the 4-carbamoylphenyl group () and 4-methoxyphenyl group () prioritize hydrogen-bonding and solubility, respectively .
Implications for Drug Design
- Metabolic Stability : The nitro group in the target compound may lead to rapid reduction in vivo, whereas trifluoromethyl () and cyclopropylamide () groups are more metabolically inert .
- Target Selectivity : The 4-methylpyridin-2-yl group could enhance selectivity for kinases (e.g., JAK or BTK inhibitors), while the carbamoylphenyl group () may favor proteasome targets .
Biological Activity
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Common Name : this compound
- CAS Number : 899741-63-0
- Molecular Formula : C19H16N4O4
- Molecular Weight : 364.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O4 |
| Molecular Weight | 364.4 g/mol |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound might act as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various signaling pathways by regulating cyclic nucleotide levels .
- Receptor Modulation : The compound may interact with specific receptors, including P2Y receptors, which are involved in platelet aggregation and other cellular functions .
- Antioxidant Properties : Some studies have indicated that derivatives of dihydropyridine compounds exhibit antioxidant activity, potentially contributing to their therapeutic effects in oxidative stress-related conditions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Cardiovascular Effects
The compound has also been investigated for its cardiovascular effects:
- Case Study 2 : A recent study showed that the compound reduced platelet aggregation in vitro, indicating potential use as an antithrombotic agent. The IC50 values for inhibition of ADP-induced aggregation were reported to be significant, suggesting effective modulation of P2Y receptor activity .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of this class of compounds:
Q & A
Q. What are the recommended synthetic routes for N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide coupling : Reacting a pyridine-3-carboxylic acid derivative with a substituted benzylamine under coupling reagents (e.g., HATU or EDCI) .
- Nitro group introduction : Electrophilic aromatic substitution or nitration of the benzyl moiety under controlled conditions (e.g., HNO₃/H₂SO₄) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How should researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., IC₅₀ determination using fluorescence-based kits) .
- Cellular viability assays : MTT or ATP-lite assays to assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the nitrobenzyl-substituted intermediate?
- Reaction monitoring : Use TLC or in-situ IR to track nitro group incorporation and minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration efficiency .
Q. What strategies are effective for resolving conflicting bioactivity data between in vitro and in vivo models?
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways .
- Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution in rodent models .
- Target engagement assays : Validate binding to the intended biological target using SPR or thermal shift assays .
Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding modes with target enzymes (e.g., using AutoDock Vina) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Corrogate substituent effects (e.g., nitro group position) with bioactivity data using partial least squares regression .
Q. What analytical techniques are critical for resolving stereochemical impurities in the dihydropyridine core?
- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) .
- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. How should researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
Data Analysis & Contradiction Resolution
Q. How to interpret discrepancies between computational binding predictions and experimental IC₅₀ values?
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity estimates .
- Protonation state adjustment : Re-dock the compound considering physiological pH (e.g., Epik ionization states) .
Q. What statistical methods are recommended for validating dose-response relationships?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
